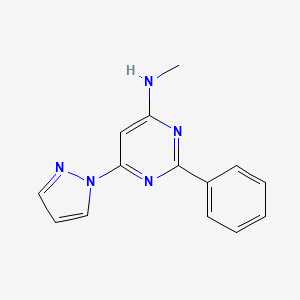
N-methyl-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine
Übersicht
Beschreibung
N-methyl-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine, also known as MPP, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes.
Wirkmechanismus
N-methyl-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine acts as a selective inhibitor of PKC, a family of serine/threonine kinases that regulate various cellular processes, including cell growth, differentiation, and apoptosis. PKC is overexpressed in many cancers, making it a potential target for cancer therapy. This compound binds to the regulatory domain of PKC, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR pathway. It also decreases the expression of pro-inflammatory cytokines and chemokines, reducing inflammation. In addition, this compound has been found to protect neurons from oxidative stress and promote nerve regeneration.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in various cellular processes. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research of N-methyl-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine. One potential application is in the treatment of cancer, where this compound could be used as a targeted therapy for PKC-overexpressing tumors. Another future direction is in the treatment of neurodegenerative diseases, where this compound could be used to promote nerve regeneration and protect neurons from oxidative stress. Additionally, further research is needed to optimize the synthesis of this compound and improve its solubility and toxicity profile.
Conclusion:
In conclusion, this compound is a potent inhibitor of PKC with potential therapeutic applications in cancer and neurodegenerative diseases. Its mechanism of action involves binding to the regulatory domain of PKC, preventing its activation and downstream signaling. While its use in lab experiments is limited by its low solubility and potential toxicity, further research is needed to optimize its synthesis and improve its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
N-methyl-2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It also exhibits anti-inflammatory and neuroprotective effects. Moreover, this compound has been found to be effective in the treatment of ischemic stroke and diabetic neuropathy.
Eigenschaften
IUPAC Name |
N-methyl-2-phenyl-6-pyrazol-1-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5/c1-15-12-10-13(19-9-5-8-16-19)18-14(17-12)11-6-3-2-4-7-11/h2-10H,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATBHIJEWCKTEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=N1)C2=CC=CC=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



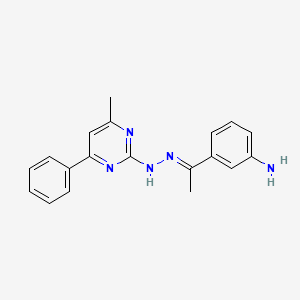

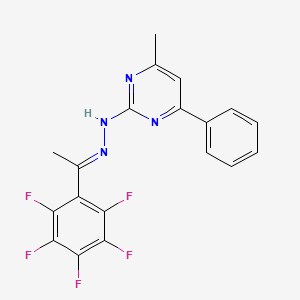
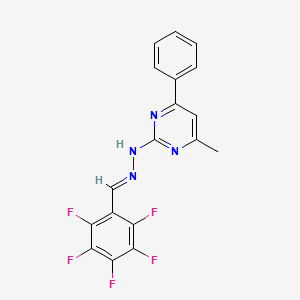

![ethyl 4-[(2,4-dimethylphenyl)amino]-2-(methylthio)-5-pyrimidinecarboxylate](/img/structure/B3843597.png)
![4-[6-(4-nitrophenoxy)-2-phenyl-4-pyrimidinyl]morpholine](/img/structure/B3843598.png)
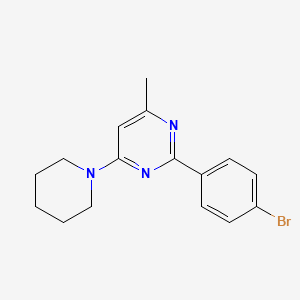

![2-{[2-(4-bromophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethanol](/img/structure/B3843620.png)
![4-{[2-(4-bromophenyl)-6-(4-morpholinyl)-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B3843624.png)
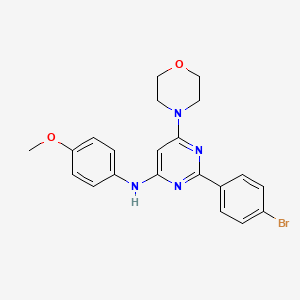
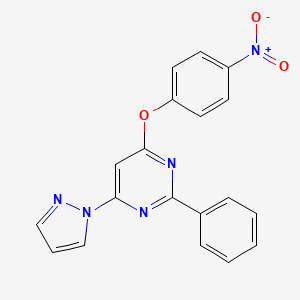
![5-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3843657.png)